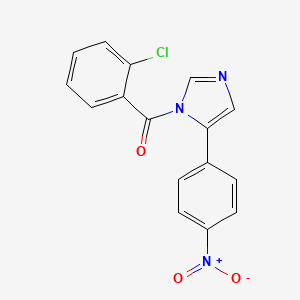
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole, also known as CNPIM, is a synthetic compound that belongs to the class of imidazole derivatives. CNPIM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has shown promising results in various scientific research applications. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Moreover, this compound has been studied for its ability to modulate the activity of ion channels, which are important targets for drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, which leads to the suppression of cell proliferation and induction of apoptosis. Moreover, this compound has been reported to modulate the activity of ion channels by altering their gating properties.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, depending on the target and concentration. For example, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been reported to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane integrity. Additionally, this compound has been investigated for its ability to modulate the activity of ion channels, which can affect the electrical properties of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, this compound has been reported to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug discovery. However, this compound has some limitations for lab experiments. For example, it has been reported to exhibit low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has been reported to exhibit some toxicity in certain cell lines, which can limit its use in some experiments.
Direcciones Futuras
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has several potential future directions for scientific research. Firstly, it can be further investigated for its potential use as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases. Secondly, this compound can be studied for its ability to modulate the activity of ion channels, which can lead to the development of new drugs for the treatment of neurological and cardiovascular diseases. Moreover, this compound can be further optimized for its solubility and toxicity profile to improve its pharmacokinetics and safety. Finally, this compound can be investigated for its potential use as a chemical probe for the study of protein kinases and ion channels.
Métodos De Síntesis
The synthesis method of 1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole involves the reaction of 2-chlorobenzoyl chloride and 4-nitrophenyl hydrazine in the presence of sodium acetate and acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[5-(4-nitrophenyl)imidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-14-4-2-1-3-13(14)16(21)19-10-18-9-15(19)11-5-7-12(8-6-11)20(22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRRQSRPKZVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5368636.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-N-methyl-N-(4-methylbenzyl)-2-oxoethanamine](/img/structure/B5368658.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5368710.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)